(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol
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Overview
Description
(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol It is characterized by the presence of a chloro group, an isopentyloxy group, and a pyridinylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol typically involves the reaction of 6-chloro-3-pyridinemethanol with isopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 6-chloro-2-(isopentyloxy)pyridine-3-carboxylic acid.
Reduction: Formation of 6-chloro-2-(isopentyloxy)pyridine.
Substitution: Formation of 6-amino-2-(isopentyloxy)pyridin-3-YL)methanol.
Scientific Research Applications
(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-2-(isopentyloxy)pyridin-3-YL)methanol: Similar structure but with a bromo group instead of a chloro group.
(6-Fluoro-2-(isopentyloxy)pyridin-3-YL)methanol: Similar structure but with a fluoro group instead of a chloro group.
(6-Methoxy-2-(isopentyloxy)pyridin-3-YL)methanol: Similar structure but with a methoxy group instead of a chloro group
Uniqueness
(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making the compound versatile for different applications .
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
[6-chloro-2-(3-methylbutoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C11H16ClNO2/c1-8(2)5-6-15-11-9(7-14)3-4-10(12)13-11/h3-4,8,14H,5-7H2,1-2H3 |
InChI Key |
FKRRLCQMJHJSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=N1)Cl)CO |
Origin of Product |
United States |
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